4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl
Description
The exact mass of the compound this compound is 335.03809744 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO2/c15-13(16,17)9-3-6-11(12(7-9)14(18,19)20)8-1-4-10(5-2-8)21(22)23/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDFTPXBUMLQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744914 | |
| Record name | 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-89-6 | |
| Record name | 1,1′-Biphenyl, 4′-nitro-2,4-bis(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Nitro 2,4 Bis Trifluoromethyl 1,1 Biphenyl
Historical Evolution of Biphenyl (B1667301) Synthesis and Functionalization
The journey to construct biphenyl systems has been a long-standing challenge in organic chemistry, with early methods often limited by harsh conditions and low yields. delchimica.com These foundational reactions, while largely superseded, were crucial in establishing the principles of aryl-aryl bond formation.
Wurtz-Fittig Reaction: An extension of the Wurtz reaction, the Wurtz-Fittig reaction (circa 1862) involved the coupling of an aryl halide with an alkyl halide using sodium metal. delchimica.com While useful for alkyl-aryl coupling, its application for creating symmetrical biaryls from two aryl halides was inefficient and prone to side reactions. delchimica.com
Ullmann Reaction: Discovered in 1901, the Ullmann reaction became a cornerstone of biphenyl synthesis for decades. delchimica.comresearchgate.net It involves the copper-mediated coupling of two aryl halide molecules, typically aryl iodides, at high temperatures. researchgate.netnih.gov While more reliable than the Wurtz-Fittig reaction for biaryl synthesis, it required stoichiometric amounts of copper and often harsh reaction conditions, limiting its functional group compatibility. nih.gov
Gomberg-Bachmann Reaction: This method involves the diazotization of an aniline (B41778) derivative followed by an alkali-catalyzed reaction with another aromatic compound. It proceeds via a free-radical mechanism, which can lead to issues with regioselectivity and the formation of complex product mixtures.
These early methods laid the groundwork for the development of more sophisticated and selective catalytic processes that define modern organic synthesis.
Contemporary Approaches to Constructing Substituted 1,1'-Biphenyl Systems
The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of biphenyls and other complex organic molecules. These methods provide mild, highly selective, and functionally tolerant pathways for C-C bond formation, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. organic-chemistry.orggoogleapis.com
Palladium catalysis is the dominant strategy for constructing substituted biphenyls due to its exceptional efficiency and broad substrate scope. organic-chemistry.orgresearchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgresearchgate.net
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biphenyl synthesis. researchgate.netugr.es It involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. researchgate.netbeilstein-journals.org
For the synthesis of 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl, the key coupling partners would be (2,4-bis(trifluoromethyl)phenyl)boronic acid and 1-bromo-4-nitrobenzene (B128438) . delchimica.comprepchem.comebi.ac.uk The presence of electron-withdrawing nitro and trifluoromethyl groups can influence reaction efficiency, often requiring careful selection of catalyst, ligand, and base to achieve high yields. researchgate.netorgsyn.org Studies on fluorinated biphenyl derivatives have demonstrated the robustness of the Suzuki-Miyaura coupling for electron-poor substrates. orgsyn.orgnih.gov
Table 1: Key Parameters in Suzuki-Miyaura Coupling for Substituted Biphenyls
| Parameter | Role in Reaction | Common Examples |
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the Pd center and modulates reactivity | Triphenylphosphine (PPh₃), XPhos, SPhos |
| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, DMF, THF/H₂O mixtures |
While the Suzuki coupling is prevalent, other palladium-catalyzed reactions offer alternative routes, differing primarily in the organometallic nucleophile used. delchimica.com
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile. orgsyn.org Grignard reagents are highly reactive, which can be advantageous for less reactive aryl chlorides but also limits functional group tolerance compared to organoboron compounds. orgsyn.org
Negishi Coupling: The Negishi coupling employs an organozinc reagent. orgsyn.org Organozinc compounds are more tolerant of functional groups than Grignard reagents and are highly reactive, making this a powerful method for complex molecule synthesis.
Stille Coupling: This variant uses an organotin (organostannane) reagent. googleapis.comorgsyn.org A key advantage of the Stille reaction is the stability of organotin compounds and their tolerance of a wide array of functional groups. orgsyn.org However, the toxicity and difficulty in removing tin byproducts are significant drawbacks. googleapis.com
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Stable, non-toxic boron reagents; wide functional group tolerance | Requires a base for activation |
| Kumada | R-MgX | High reactivity, effective for aryl chlorides | Low functional group tolerance |
| Negishi | R-ZnX | High reactivity and good functional group tolerance | Moisture-sensitive reagents |
| Stille | R-Sn(Alkyl)₃ | Excellent functional group tolerance | Toxic tin reagents and byproducts |
A more recent and "greener" approach to biphenyl synthesis is through direct arylation, which involves the coupling of an aryl halide with an unactivated C-H bond of another arene. ebi.ac.uk This strategy is highly atom-economical as it eliminates the need to pre-functionalize one of the coupling partners into an organometallic reagent. nih.gov While powerful, controlling regioselectivity can be a challenge, often requiring directing groups to achieve the desired isomer.
The synthesis of the 2,4-bis(trifluoromethyl)phenyl precursor is a critical step. The trifluoromethyl (CF₃) group is a vital substituent in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. Introducing CF₃ groups onto an aromatic ring can be achieved through several methods.
Historically, harsh methods involving antimony fluoride (B91410) or hydrogen fluoride were used. Modern approaches are significantly milder and more selective. One common strategy involves the copper-mediated trifluoromethylation of aryl halides using reagents like sodium trifluoroacetate (B77799) or trifluoroiodomethane. More recently, electrophilic trifluoromethylating reagents, often hypervalent iodine compounds, have been developed that allow for the direct introduction of a CF₃ group under milder conditions. The preparation of starting materials like 1-bromo-2,4-bis(trifluoromethyl)benzene often involves multi-step sequences starting from simpler substituted benzenes.
Targeted Introduction of Trifluoromethyl Groups onto Aromatic Rings
Electrophilic and Nucleophilic Trifluoromethylation Techniques
The introduction of trifluoromethyl (CF₃) groups onto an aromatic ring is a pivotal step in the synthesis of the target compound. This can be achieved through several powerful techniques, primarily categorized as electrophilic, nucleophilic, and radical methods.
Electrophilic Trifluoromethylation involves the reaction of an electron-rich aromatic substrate with a reagent that formally delivers an electrophilic "CF₃⁺" species. researchgate.net While the biphenyl system's rings are less reactive than benzene (B151609) due to mutual deactivation, these powerful reagents can effectively install CF₃ groups. A plausible synthetic route involves the trifluoromethylation of a phenyl precursor before its coupling to form the biphenyl structure. Key reagents in this class include hypervalent iodine compounds, such as Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one), and sulfonium (B1226848) salts like Umemoto's and Shibata's reagents. researchgate.netconicet.gov.ar These reagents are known for their ability to trifluoromethylate a wide range of nucleophiles, including arenes, under relatively mild conditions. acs.org The reactivity of these electrophilic agents can be fine-tuned by modifying their chemical structure; for instance, introducing a nitro group to a Togni-type reagent has been shown to enhance its reactivity. beilstein-journals.org
Nucleophilic Trifluoromethylation strategies typically involve the reaction of a "CF₃⁻" equivalent with an electrophilic substrate. While highly effective for carbonyl compounds and imines, direct nucleophilic trifluoromethylation of an unactivated aryl halide is challenging. researchgate.net The most common reagent for this purpose is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), which requires activation by a fluoride source. researchgate.netacs.org Alternative methods generate the trifluoromethyl anion from more accessible sources like fluoroform (HCF₃). acs.orgbeilstein-journals.org In the context of synthesizing this compound, a nucleophilic approach would likely be part of a multi-step sequence, for example, the trifluoromethylation of a carbonyl group on a precursor molecule, followed by further transformations.
Below is an interactive table comparing common trifluoromethylation reagents.
| Reagent Class | Example Reagent | CF₃ Source Type | Typical Substrates |
| Electrophilic | Togni's Reagent | Electrophilic (CF₃⁺) | Arenes, Alkenes, Alkynes, β-ketoesters |
| Electrophilic | Umemoto's Reagent | Electrophilic (CF₃⁺) | Arenes, Heterocycles, Enolates |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic (CF₃⁻) | Aldehydes, Ketones, Imines, Esters |
| Radical | Trifluoroiodomethane (CF₃I) | Radical (CF₃•) | Alkenes, Arenes (via photoredox) |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Radical (CF₃•) | Arenes, Heteroarenes |
Radical-Mediated Trifluoromethylation Strategies
Radical-mediated trifluoromethylation has emerged as a versatile and powerful tool for creating C-CF₃ bonds, often under mild conditions that tolerate a wide array of functional groups. dntb.gov.uaresearchgate.net This approach involves the generation of a trifluoromethyl radical (CF₃•), which is highly electrophilic and readily adds to electron-rich systems or participates in C-H activation pathways.
Common precursors for generating the CF₃ radical include trifluoroiodomethane (CF₃I) and sodium triflinate (CF₃SO₂Na, Langlois’ reagent). beilstein-journals.org The initiation of these reactions has been significantly advanced by the advent of photoredox catalysis. core.ac.uk In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with the CF₃ radical precursor to generate the CF₃ radical. core.ac.ukchemrxiv.org This radical can then be used to trifluoromethylate arenes directly. Copper catalysis is also frequently employed in conjunction with radical trifluoromethylation reagents to facilitate the cross-coupling of the CF₃ group with aryl substrates. beilstein-journals.org The formation of multiple trifluoromethylated side products can be a challenge, but this can often be suppressed by carefully controlling the stoichiometry of the reactants. core.ac.uk
Regioselective Nitration of Biphenyl Derivatives
The final key functionalization in the synthesis is the introduction of a nitro group at the 4'-position of the biphenyl scaffold. The regioselectivity of this nitration is paramount.
Direct Nitration Procedures
Direct nitration via electrophilic aromatic substitution is a standard method for installing a nitro group onto an aromatic ring. In the case of a 2,4-bis(trifluoromethyl)-1,1'-biphenyl substrate, the directing effects of the existing substituents determine the position of the incoming nitro group. The phenyl ring bearing two trifluoromethyl groups is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the CF₃ groups. stmarys-ca.edu Conversely, the 2,4-bis(trifluoromethyl)phenyl group acts as an ortho, para-directing substituent for the other ring, activating it for electrophilic substitution. stackexchange.com
Therefore, nitration will occur exclusively on the unsubstituted phenyl ring. The incoming nitronium ion (NO₂⁺) will be directed to the ortho (2' and 6') and para (4') positions. Due to steric hindrance from the bulky substituted ring at the 1'-position, substitution at the para position (4') is generally favored over the ortho positions. rsc.org The precise ortho:para ratio can be influenced by the reaction conditions, including the nitrating agent, solvent, and temperature. rsc.orgspu.edu
Common nitrating systems are presented in the table below.
| Nitrating Agent | Solvent | Characteristics |
| HNO₃ / H₂SO₄ | None | Standard, powerful nitrating mixture for a wide range of arenes. |
| HNO₃ | Acetic Anhydride | Generates acetyl nitrate (B79036); can give high ortho:para ratios in some cases. rsc.org |
| N₂O₅ | Acetonitrile (B52724) | Can provide high ortho:para ratios for biphenyl nitration. rsc.org |
| NaNO₃ / H₂SO₄ | Acetic Anhydride | A common laboratory method for mononitration. spu.edu |
Indirect Routes to Install Nitro Functionality
When direct nitration proves to be low-yielding or non-selective, indirect methods offer valuable alternatives. These routes typically involve the synthesis of a precursor molecule that is then converted to the nitro-substituted product.
One of the most reliable indirect methods is the Sandmeyer reaction . This sequence begins with the reduction of a nitro group to an amine or starts with an available aniline derivative. For instance, 4'-amino-2,4-bis(trifluoromethyl)-1,1'-biphenyl could be synthesized and then diazotized with nitrous acid (e.g., from NaNO₂) to form a diazonium salt. Subsequent treatment of the diazonium salt with a nitrite (B80452) source, often in the presence of a copper catalyst, replaces the diazonium group with a nitro group. prepchem.com
Other modern indirect methods include:
Palladium-catalyzed nitration: This involves the cross-coupling of an aryl halide or triflate with a nitrite source, a reaction that shows broad functional group compatibility. organic-chemistry.org
Ipso-nitration: This strategy involves the nitration of an arylboronic acid. The boronic acid functional group is replaced by a nitro group. This can be a highly regioselective method as the boronic acid can be installed with precision. organic-chemistry.org
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Achieving the target structure with high fidelity requires careful management of selectivity at each synthetic step.
Regioselectivity is the most critical challenge. While direct functionalization of a biphenyl core is possible, a more robust and regiochemically unambiguous strategy involves a cross-coupling reaction. The Suzuki-Miyaura coupling is an ideal candidate, involving the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. researchgate.net Two highly convergent and regioselective routes are possible:
Coupling of (2,4-bis(trifluoromethyl)phenyl)boronic acid with 1-halo-4-nitrobenzene .
Coupling of (4-nitrophenyl)boronic acid with 1-halo-2,4-bis(trifluoromethyl)benzene .
Both routes precisely control the location of all substituents, circumventing any issues with the regioselectivity of nitration or trifluoromethylation on the biphenyl core. Such cross-coupling methods are well-established for producing substituted biphenyls. researchgate.netgoogle.com
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. During direct nitration, conditions must be controlled to prevent over-reaction leading to dinitro- or trinitro-biphenyls. stackexchange.com Similarly, during radical trifluoromethylation, the stoichiometry must be optimized to avoid the formation of bis-trifluoromethylated byproducts on the same ring. core.ac.uk
Stereoselectivity in this context relates to atropisomerism. Biphenyls with bulky substituents at the ortho positions (2, 2', 6, 6') can exhibit hindered rotation around the central C-C bond, leading to stable, non-superimposable stereoisomers called atropisomers. The presence of a CF₃ group at the 2-position in the target molecule introduces steric bulk. However, since the other ring is only substituted at the 4'-position, the energy barrier to rotation is likely insufficient to allow for the isolation of stable atropisomers at room temperature. Nonetheless, the potential for hindered rotation is an important stereochemical consideration.
Process Optimization for Scalable Synthesis
Transitioning the synthesis of this compound from a laboratory-scale procedure to a large-scale industrial process requires significant optimization. The primary goals are to maximize yield, purity, and safety while minimizing cost and environmental impact.
A cross-coupling strategy, particularly the Suzuki reaction, is often preferred for scalable synthesis due to its high functional group tolerance, generally mild conditions, and the commercial availability and stability of the boronic acid and aryl halide starting materials. researchgate.netgoogle.com
Key areas for process optimization include:
Catalyst Selection and Loading: Minimizing the amount of expensive palladium catalyst is crucial. High-turnover catalysts or developing reusable catalytic systems can drastically reduce costs.
Reaction Conditions: Modern optimization techniques such as Design of Experiments (DoE) or Bayesian optimization can be used to systematically screen multiple parameters (e.g., temperature, solvent, base, reaction time) to find the ideal conditions for maximizing yield and minimizing impurities. nih.gov
Flow Chemistry: Performing the synthesis in a continuous flow reactor instead of a batch reactor can offer significant advantages in safety, heat transfer, and scalability. It allows for precise control over reaction parameters and can be particularly beneficial for potentially hazardous reactions like nitration. nih.govbeilstein-journals.org
Workup and Purification: Replacing chromatographic purification with more scalable methods like crystallization or distillation is essential. Developing a robust crystallization procedure ensures high purity of the final product on a large scale. prepchem.com
By focusing on these areas, a robust, efficient, and economically viable process for the large-scale production of this compound can be developed.
Reaction Conditions and Yield Enhancement
The primary synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. gre.ac.ukgoogle.com This method involves the reaction of an aryl boronic acid with an aryl halide. For the target compound, this translates to the coupling of (2,4-bis(trifluoromethyl)phenyl)boronic acid with a 4-nitrophenyl halide, typically 1-bromo-4-nitrobenzene. gre.ac.ukorgsyn.org The biaryl motif is a privileged scaffold found in many biologically active synthetic and natural products. gre.ac.uk
The Suzuki-Miyaura coupling is one of the most efficient strategies for synthesizing symmetrical and unsymmetrical biaryl compounds. gre.ac.uk The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. sigmaaldrich.comsigmaaldrich.com Common catalysts for this type of transformation include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride. orgsyn.orgsigmaaldrich.comsigmaaldrich.com The choice of ligand, base, solvent, and temperature is critical for achieving high yields, especially when dealing with electronically demanding substrates like those containing electron-withdrawing nitro and trifluoromethyl groups. acs.orgmdpi.com
Electron-poor substrates can present challenges in Suzuki-Miyaura couplings, sometimes resulting in lower yields or the formation of undesired byproducts like homocoupled products. acs.org To enhance the reaction yield, several strategies can be employed. Optimization of the palladium catalyst and its associated ligand is paramount. acs.org For instance, bulky and electron-rich phosphine ligands like XPhos have been shown to be effective in promoting the coupling of challenging substrates. acs.org The choice of base and solvent system is also crucial. A mixture of solvents such as THF/toluene/H₂O is often used, with a base like sodium carbonate. acs.org High-throughput experimentation (HTE) techniques can be used to rapidly screen various conditions to find an economically viable protocol, minimizing the loading of the expensive palladium catalyst. rug.nl
Below is an interactive data table summarizing typical conditions for a relevant Suzuki-Miyaura coupling reaction.
| Parameter | Condition | Rationale | Citation |
| Aryl Halide | 1-Bromo-4-nitrobenzene | A commercially available and reactive precursor for the 4-nitrophenyl moiety. | orgsyn.org |
| Boronic Acid | (2,4-Bis(trifluoromethyl)phenyl)boronic acid | The key precursor providing the 2,4-bis(trifluoromethyl)phenyl moiety. | sigmaaldrich.comelexbiotech.com |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd₂(dba)₃/XPhos | Palladium(0) complexes are standard for Suzuki couplings; advanced ligands like XPhos improve efficiency with difficult substrates. | orgsyn.orgacs.org |
| Base | Sodium Carbonate (Na₂CO₃) | An inorganic base used to activate the boronic acid for transmetalation. | acs.org |
| Solvent | THF/Toluene/H₂O or Tetrahydrofuran (THF) | A mixed solvent system can improve solubility of reagents; THF is a common solvent for organometallic reactions. | orgsyn.orgacs.org |
| Temperature | Room Temperature to 95 °C | Reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. | orgsyn.orgacs.org |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. beilstein-journals.org Green chemistry focuses on designing processes that minimize waste, avoid hazardous substances, and improve energy efficiency. beilstein-journals.orgbeilstein-journals.org
A key aspect of green chemistry is the selection of solvents. unife.it Many traditional Suzuki couplings employ solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which face regulatory scrutiny due to toxicity. unibo.itnsf.gov A greener approach involves replacing these with more sustainable alternatives. nsf.gov For instance, N-butylpyrrolidone (NBP) has been identified as a non-toxic and effective substitute for NMP in some cross-coupling reactions. nsf.gov The development of reactions in water or other benign solvents is a primary goal. mdpi.com
Catalyst selection is another critical area. Homogeneous palladium catalysts, while effective, can be difficult to separate from the product, leading to contamination and loss of the precious metal. mdpi.com A greener alternative is the use of heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene. mdpi.com These supported catalysts can be easily recovered by filtration and reused over multiple cycles, which is both economically and environmentally advantageous. mdpi.com
Other green chemistry considerations include:
Atom Economy : Designing the synthesis so that the maximum proportion of atoms from the starting materials is incorporated into the final product. Cross-coupling reactions like the Suzuki-Miyaura are generally favorable in this regard.
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. beilstein-journals.org The use of microwave-assisted synthesis can sometimes enhance reaction rates, shorten times, and thus improve energy efficiency. gre.ac.uk
Waste Reduction : Optimizing reaction conditions to achieve high yields and selectivity minimizes the formation of byproducts and reduces waste. beilstein-journals.org
Synthesis of Precursors and Intermediates for this compound
The successful synthesis of the target biphenyl compound is critically dependent on the availability and purity of its key precursors: a 4-halonitrobenzene and (2,4-bis(trifluoromethyl)phenyl)boronic acid.
Synthesis of 1-Bromo-4-nitrobenzene
1-Bromo-4-nitrobenzene is a common intermediate synthesized via the electrophilic aromatic substitution (nitration) of bromobenzene (B47551). pbworks.comnih.gov This reaction involves treating bromobenzene with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. pbworks.comnih.gov
The reaction proceeds as follows:
Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). pbworks.com
The nitronium ion then attacks the electron-rich benzene ring of bromobenzene. pbworks.com The bromine atom is a deactivating but ortho-, para-directing group. pbworks.com
The reaction yields a mixture of two main products: 1-bromo-2-nitrobenzene (B46134) (ortho) and 1-bromo-4-nitrobenzene (para). pbworks.com
The para product, 1-bromo-4-nitrobenzene, is typically the major isomer and can be separated from the ortho isomer by recrystallization, often from ethanol, due to its lower solubility. pbworks.com The reaction is exothermic, and careful temperature control is necessary to minimize the formation of dinitrated byproducts. pbworks.com
| Reagent/Condition | Detail | Purpose | Citation |
| Starting Material | Bromobenzene | The aromatic substrate for nitration. | nih.gov |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | Source of the nitro group. | pbworks.comnih.gov |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Facilitates the formation of the nitronium ion electrophile. | pbworks.comnih.gov |
| Temperature | Cooled initially, then raised to ~60 °C | Control of the exothermic reaction to prevent side products. | pbworks.comnih.gov |
| Workup | Poured into water, extraction | To quench the reaction and isolate the crude product. | nih.gov |
| Purification | Recrystallization from 95% ethanol | To separate the desired para isomer from the more soluble ortho isomer. | pbworks.com |
Synthesis of (2,4-Bis(trifluoromethyl)phenyl)boronic Acid
(2,4-Bis(trifluoromethyl)phenyl)boronic acid is a key reactant for introducing the fluorinated phenyl ring in the Suzuki coupling. sigmaaldrich.comelexbiotech.com While it is commercially available, its synthesis is an important process in organoboron chemistry. sigmaaldrich.comscbt.com The general method for preparing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a borate (B1201080) ester, followed by acidic hydrolysis.
The synthesis would typically proceed via these steps:
Formation of an Organometallic Reagent : Starting from 1-bromo-2,4-bis(trifluoromethyl)benzene, an organometallic intermediate is formed. This can be achieved either by reaction with magnesium metal to form the Grignard reagent or by halogen-metal exchange with an organolithium reagent like n-butyllithium at low temperatures.
Borylation : The resulting highly nucleophilic organometallic compound is then reacted with an electrophilic borate ester, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), at low temperature.
Hydrolysis : The reaction mixture is then treated with aqueous acid (e.g., HCl) to hydrolyze the boronate ester intermediate, yielding the final (2,4-bis(trifluoromethyl)phenyl)boronic acid. orgsyn.org
This boronic acid is a stable, crystalline solid that serves as a reactant in various palladium-catalyzed cross-coupling reactions to prepare complex molecules for applications in medicinal chemistry and materials science. sigmaaldrich.comchemdad.com
Advanced Structural Characterization and Spectroscopic Analysis of 4 Nitro 2,4 Bis Trifluoromethyl 1,1 Biphenyl
Crystallographic Investigations and Solid-State Architecture
The solid-state structure of 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl is anticipated to be significantly influenced by the bulky trifluoromethyl groups and the polar nitro group. These substituents dictate the molecular conformation and the packing arrangement in the crystal lattice.
Single-Crystal X-ray Diffraction Studies of Molecular Conformation and Packing
While a specific crystal structure for this compound is not publicly documented, data from analogous compounds, such as other substituted nitrobiphenyls, can provide valuable insights. For instance, studies on similar biphenyl (B1667301) derivatives often reveal a non-planar conformation due to steric hindrance between the phenyl rings. The dihedral angle between the two phenyl rings is a critical parameter in describing the molecular conformation. The presence of a trifluoromethyl group at the 2-position is expected to induce a significant twist in the biphenyl backbone to alleviate steric strain.
Based on analogous structures, a hypothetical crystallographic data table is presented below to illustrate the expected parameters.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| V (ų) | 1560 |
| Z | 4 |
| Dihedral Angle (°) | 65-85 |
This data is hypothetical and is based on typical values for substituted biphenyls.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The molecular packing in the solid state would be governed by a variety of intermolecular interactions. The highly electronegative fluorine atoms of the trifluoromethyl groups and the oxygen atoms of the nitro group are expected to participate in weak hydrogen bonds with aromatic and aliphatic C-H groups of neighboring molecules. These C-H···F and C-H···O interactions, although weak, collectively contribute to the stability of the crystal lattice.
Furthermore, π-π stacking interactions between the electron-deficient nitro-substituted phenyl ring and the electron-richer trifluoromethyl-substituted phenyl ring of adjacent molecules could also play a role in the crystal packing. The slipped-parallel or T-shaped arrangements are common motifs in the crystal structures of aromatic compounds.
Polymorphism and Solid-State Phase Transitions
Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for substituted aromatic compounds, including nitrobiphenyls. The different packing arrangements and molecular conformations can lead to polymorphs with distinct physical properties. It is plausible that this compound could exhibit polymorphism, with different crystalline forms being accessible under various crystallization conditions. Thermal analysis techniques, such as differential scanning calorimetry (DSC), would be instrumental in identifying and characterizing any solid-state phase transitions between polymorphic forms.
Solution-State Conformation and Dynamics
In solution, the conformation of this compound is expected to be dynamic, with rotation occurring around the central C-C bond connecting the two phenyl rings.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Exchange
The steric hindrance imposed by the trifluoromethyl group at the 2-position is expected to create a significant energy barrier to rotation around the 1,1'-biphenyl bond. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the rotation would be slow on the NMR timescale, resulting in distinct signals for the aromatic protons. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures.
By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the rate constants for the conformational exchange and subsequently calculate the activation energy (ΔG‡) for the rotational barrier. For hindered biphenyls, these barriers are typically in the range of 10-25 kcal/mol.
A hypothetical data table for a DNMR study is presented below.
| Parameter | Hypothetical Value |
| Coalescence Temperature (T_c) | 298 K |
| Rate Constant at T_c (k_c) | 100 s⁻¹ |
| Free Energy of Activation (ΔG‡) | 15 kcal/mol |
This data is hypothetical and serves as an illustration of a typical DNMR analysis for a hindered biphenyl.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable)
Due to the presence of the bulky trifluoromethyl group at the 2-position, this compound has the potential to exhibit atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation about a single bond, where the rotational barrier is high enough to allow for the isolation of the individual enantiomers. If the rotational barrier is sufficiently high (typically > 20-25 kcal/mol), the molecule would be chiral, and its enantiomers could be resolved.
In such a case, chiroptical techniques like circular dichroism (CD) spectroscopy would be invaluable for characterizing the individual enantiomers. The CD spectrum would show characteristic positive and negative bands corresponding to the differential absorption of left- and right-circularly polarized light, providing a fingerprint of the absolute configuration of each atropisomer. However, without experimental evidence of a sufficiently high rotational barrier and successful resolution of enantiomers, the molecule is generally considered achiral.
Vibrational and Electronic Spectroscopic Probes for Electronic Structure
The electronic structure of this compound is significantly influenced by the interplay of its constituent functional groups: the electron-withdrawing nitro group (-NO₂) and the two strongly electron-withdrawing trifluoromethyl (-CF₃) groups attached to the biphenyl core. Vibrational and electronic spectroscopy serve as powerful tools to probe the effects of these substituents on the molecule's bond vibrations and electronic transitions.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes
FTIR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are sensitive to the bond strengths and molecular geometry, offering a fingerprint of the compound's structure.
In the case of this compound, the vibrational spectra are dominated by contributions from the aromatic rings, the nitro group, and the trifluoromethyl groups.
Key Vibrational Modes:
Nitro (-NO₂) Group Vibrations: The nitro group exhibits two characteristic stretching vibrations: the asymmetric (νas) and symmetric (νs) stretches. For aromatic nitro compounds, the asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found between 1335 and 1370 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to influence the electron density on the nitro-substituted ring, potentially shifting these frequencies.
Trifluoromethyl (-CF₃) Group Vibrations: The C-F bonds in the trifluoromethyl groups give rise to strong absorption bands in the infrared spectrum due to the large change in dipole moment during vibration. Strong C-F stretching vibrations are typically observed in the 1100-1350 cm⁻¹ range.
Aromatic Ring Vibrations: The biphenyl structure gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region. The substitution pattern on both rings of the biphenyl system influences the number and position of these bands.
Biphenyl Inter-ring Vibration: A characteristic low-frequency vibration corresponding to the torsional motion between the two phenyl rings is also expected, though it may be weak and fall outside the standard mid-IR range.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes. While polar groups like -NO₂ and -CF₃ tend to show strong IR bands, non-polar or symmetric vibrations, such as the C-C stretching of the biphenyl backbone, may be more prominent in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Asymmetric -NO₂ Stretch | 1500 - 1560 | Strong | Medium |
| Symmetric -NO₂ Stretch | 1335 - 1370 | Strong | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |
| C-F Stretch (asymmetric and symmetric) | 1100 - 1350 | Very Strong | Medium-Weak |
| C-N Stretch | 840 - 870 | Medium | Weak |
| Out-of-plane C-H Bend | 690 - 900 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. In this compound, the electronic transitions are primarily associated with the π-electron system of the aromatic rings, which is significantly perturbed by the nitro and trifluoromethyl substituents.
The biphenyl core itself has a strong π → π* transition. The presence of the nitro group, a chromophore, introduces n → π* transitions and also causes a bathochromic (red) shift of the π → π* transitions of the biphenyl system due to the extension of the conjugated system. The electron-withdrawing trifluoromethyl groups can further influence these transitions, typically causing a slight hypsochromic (blue) shift or altering the absorption intensity.
The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π → π* transitions and a weaker, longer-wavelength absorption band corresponding to the n → π* transition of the nitro group. The solvent used for the analysis can also influence the position and intensity of these bands.
Interactive Data Table: Expected Electronic Transitions
| Transition Type | Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | 250 - 300 | High (>10,000) |
| n → π | 320 - 380 | Low (<1,000) |
Advanced Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula (C₁₄H₆F₆N₁O₂). The presence of carbon isotopes (¹³C) would result in a characteristic M+1 peak in the mass spectrum.
Electron ionization (EI) is a common technique that leads to extensive fragmentation, providing valuable structural information. The fragmentation of this compound under EI-MS would likely proceed through several key pathways:
Loss of the Nitro Group: A common fragmentation pathway for aromatic nitro compounds is the loss of the -NO₂ group (mass = 46) or the loss of -NO (mass = 30) followed by the loss of an oxygen atom.
Cleavage of the Biphenyl Bond: The C-C bond connecting the two phenyl rings can cleave, leading to fragment ions corresponding to the substituted phenyl rings.
Loss of Trifluoromethyl Group: Fragmentation involving the loss of a -CF₃ group (mass = 69) or a fluorine atom is also plausible.
Rearrangement Reactions: Complex rearrangements can also occur, leading to a variety of smaller fragment ions.
The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule.
Interactive Data Table: Plausible Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 335 | [M]⁺ (Molecular Ion) | - |
| 289 | [M - NO₂]⁺ | NO₂ |
| 266 | [M - CF₃]⁺ | CF₃ |
| 220 | [M - CF₃ - NO₂]⁺ | CF₃, NO₂ |
| 167 | [C₇H₃(CF₃)]⁺ | C₇H₃F₃NO₂ |
| 122 | [C₆H₄NO₂]⁺ | C₈H₂F₆ |
Computational and Theoretical Investigations of 4 Nitro 2,4 Bis Trifluoromethyl 1,1 Biphenyl
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure, conformational energetics, and electronic properties of molecules. For 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl, these methods can provide significant insights.
Density Functional Theory (DFT) Studies on Conformational Preferences and Torsional Barriers
Density Functional Theory (DFT) is a robust method for studying the structure and energetics of organic molecules. For this compound, a key structural feature is the torsional or dihedral angle between the two phenyl rings. This angle is determined by the balance of steric hindrance from the bulky trifluoromethyl (CF3) groups and the electronic effects of the substituents.
The presence of a trifluoromethyl group at the ortho-position (position 2) of one of the phenyl rings is expected to create significant steric strain, forcing the two rings to adopt a non-planar conformation. DFT calculations would likely predict a ground-state geometry with a significant torsional angle to minimize this steric repulsion. The torsional barrier, which is the energy required to rotate one phenyl ring relative to the other through a planar transition state, is expected to be substantial due to the steric clash between the ortho-trifluoromethyl group and the hydrogen atom on the other ring. Studies on other substituted biphenyls have shown that bulky ortho-substituents significantly increase the rotational barrier. rsc.org
Table 1: Predicted Conformational Data from DFT Studies
| Parameter | Predicted Value/Characteristic | Rationale |
|---|---|---|
| Ground State Torsional Angle | Significantly non-planar (> 45°) | Steric hindrance from the ortho-CF3 group. |
Ab Initio Methods for Electronic Charge Distribution and Electrostatic Potentials
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide a detailed picture of the electronic structure. These calculations for this compound would reveal a highly polarized molecule.
The nitro (NO2) group is a strong electron-withdrawing group, and the trifluoromethyl groups also exhibit a significant electron-withdrawing inductive effect. Consequently, a significant depletion of electron density is expected on the phenyl rings, particularly on the ring bearing the nitro group. The molecular electrostatic potential (MEP) map would likely show large regions of positive potential around the phenyl rings and a region of highly negative potential localized on the oxygen atoms of the nitro group. This electronic distribution is crucial for understanding the molecule's intermolecular interactions and reactivity. For instance, studies on 4-(tert-butyl)-4'-nitro-1,1'-biphenyl have shown that the nitro group significantly influences the electronic properties. eurjchem.com
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment. These simulations would provide insights into how the solvent molecules arrange themselves around the solute and how this affects the conformational dynamics.
In a polar solvent, the negative pole of the solvent molecules would be expected to orient towards the regions of positive electrostatic potential on the biphenyl (B1667301) system, while the positive pole would interact with the nitro group's oxygen atoms. The flexibility of the biphenyl linkage would also be influenced by the solvent. The torsional motion around the central carbon-carbon bond would be subject to the viscous drag of the solvent, and specific solvent-solute interactions could potentially alter the preferred dihedral angle and the height of the rotational barrier compared to the gas phase.
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be valuable.
NMR Spectroscopy: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts would be highly sensitive to the molecule's conformation, particularly the inter-ring torsional angle.
IR Spectroscopy: The calculated infrared spectrum would show characteristic vibrational frequencies for the C-F stretching modes of the trifluoromethyl groups and the symmetric and asymmetric stretching modes of the nitro group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum. The presence of the nitro group and the extended biphenyl system would likely result in absorption bands in the UV region. The position and intensity of these bands would be dependent on the degree of conjugation between the two phenyl rings, which is in turn governed by the torsional angle.
In Silico Modeling of Chemical Reactivity and Reaction Pathways
Computational models can be used to predict the chemical reactivity of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) would be a key aspect of this.
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups would be expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The locations of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic reactions, respectively. The LUMO is expected to have significant contributions from the nitro-substituted phenyl ring, suggesting that this ring would be the primary site for nucleophilic aromatic substitution reactions. Computational studies on other nitroaromatic compounds support the role of the nitro group in enhancing reactivity towards nucleophiles.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Chemical Reactivity and Mechanistic Studies of 4 Nitro 2,4 Bis Trifluoromethyl 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The mechanism typically proceeds through a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgminia.edu.eg The reactivity of the aromatic ring towards electrophiles is highly sensitive to the nature of the substituents it carries.
In the case of 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl, the biphenyl core is heavily substituted with powerful electron-withdrawing groups (EWGs). The ring bearing the two trifluoromethyl (CF₃) groups and the ring with the nitro (NO₂) group are both strongly deactivated towards electrophilic attack. makingmolecules.com Electron-withdrawing groups reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. makingmolecules.com
Consequently, forcing this compound to undergo electrophilic aromatic substitution would require harsh reaction conditions. The directing effects of the substituents would also control the position of any potential substitution.
On the 2,4-bis(trifluoromethyl)phenyl ring: The trifluoromethyl groups are meta-directors. Therefore, any electrophilic attack on this ring would be directed to the 5-position.
On the 4'-nitrophenyl ring: The nitro group is also a meta-director. Electrophilic substitution on this ring would be directed to the 3'- and 5'-positions. The other phenyl ring acts as an ortho-, para-director, but its activating effect is overwhelmed by the powerful deactivating groups. youtube.com
Due to this profound deactivation, electrophilic aromatic substitution is not a favorable reaction pathway for this molecule.
Reduction and Oxidation Chemistry of Nitro and Biphenyl Moieties
The functional groups on this compound present distinct opportunities for reduction and oxidation chemistry.
Reduction: The nitro group is readily susceptible to reduction. This is a common and high-yielding transformation in organic synthesis. The nitro group (NO₂) can be reduced to an amino group (NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or using dissolving metals in acid (e.g., tin or zinc in HCl). libretexts.org This transformation converts the strongly electron-withdrawing and deactivating nitro group into a strongly electron-donating and activating amino group, fundamentally altering the electronic properties of the molecule.
Oxidation: The biphenyl core and the trifluoromethyl groups are generally resistant to oxidation. Aromatic systems are inherently stable, and oxidation typically requires harsh conditions. The presence of multiple strong electron-withdrawing groups further deactivates the rings, making them even less susceptible to oxidative degradation. The C-F bonds are exceptionally strong, rendering the trifluoromethyl groups highly stable.
| Reaction Type | Moiety | Reagents/Conditions | Product Moiety |
| Reduction | Nitro Group (NO₂) | H₂, Pd/C; or Sn, HCl | Amino Group (NH₂) |
| Oxidation | Biphenyl Core | Harsh conditions (e.g., KMnO₄, heat) | Ring-opened products (unlikely) |
Investigation of Photochemical and Thermal Transformations
Photochemical Transformations: Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV light, they can be excited to higher energy states, leading to a variety of reactions, including rearrangements and reductions. While specific photochemical studies on this compound are not widely documented, the presence of the nitroaromatic chromophore suggests potential for light-induced transformations. mdpi.com The exact nature of these transformations would depend on the reaction conditions and the wavelength of light used.
Reaction Kinetics and Thermodynamic Analysis
Kinetics: Reaction rates are governed by the activation energy of the rate-determining step. For electrophilic aromatic substitution, the activation energy would be extremely high due to the deactivating effect of the substituents, resulting in very slow reaction rates. Conversely, for a hypothetical nucleophilic aromatic substitution reaction on a halogenated derivative, the activation energy would be significantly lowered by the ability of the nitro and trifluoromethyl groups to stabilize the Meisenheimer intermediate, leading to faster reaction rates. wikipedia.org
Thermodynamics: The reduction of the nitro group to an amine is a thermodynamically favorable process, typically being exothermic. Reactions involving the cleavage of the C-F or C-C bonds of the aromatic rings would be thermodynamically unfavorable due to the high bond energies and the loss of aromatic stabilization.
Further computational studies, such as Density Functional Theory (DFT), would be necessary to provide quantitative estimates of the kinetic and thermodynamic parameters for reactions involving this molecule.
Role in Catalysis and Advanced Materials Science Applications
Utilization as a Ligand or Precursor in Catalysis
The unique electronic and steric properties of 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl derivatives make them prime candidates for the design of advanced catalysts. The biphenyl (B1667301) scaffold is a well-established core for a class of "privileged ligands" that, due to their axial chirality, can induce high levels of stereoselectivity in chemical reactions.
Development of Chiral Catalysts from this compound Derivatives
The development of effective chiral ligands and catalysts is a central theme in modern asymmetric synthesis. nih.gov Axially chiral biphenyls are a cornerstone of this field, with ligands like BINOL and SPINOL being prominent examples. nih.gov Derivatives of this compound are designed to build upon this foundation. The bulky and electron-withdrawing trifluoromethyl groups help to restrict rotation around the biphenyl C-C single bond, stabilizing the axial chirality, which is crucial for creating an effective chiral environment.
These biphenyl cores are often functionalized to create different classes of catalysts. Common derivatives include:
Chiral Diols: The biphenyl backbone can be used to synthesize chiral diols, which are precursors to a wide range of ligands.
Phosphoramidites: Axially chiral biaryldiols are frequently converted into phosphoramidite (B1245037) ligands. nih.gov These "privileged ligands" are highly effective in a variety of metal-catalyzed asymmetric reactions. nih.govacs.org
Chiral Phosphoric Acids: Since 2004, chiral phosphoric acids derived from binaphthol (BINOL) and spirobiindane (SPINOL) backbones have emerged as powerful organocatalysts. nih.gov Biphenyl cores with trifluoromethyl groups can be similarly used to create novel phosphoric acid catalysts.
The synthesis of these catalysts often involves multi-step processes where the nitro group of the parent compound is chemically modified, for instance, by reduction to an amine, to enable further functionalization.
Application in Asymmetric Synthesis
Chiral catalysts derived from substituted biphenyls are employed in a wide array of asymmetric reactions to produce enantiomerically pure compounds, which are vital in the pharmaceutical industry. nih.govnih.gov The specific electronic and steric tuning provided by the trifluoromethyl and nitro-derived groups makes these catalysts highly effective.
Key applications include:
Palladium-Catalyzed Cycloadditions: Chiral phosphoramidite ligands derived from biphenyls are used in palladium-catalyzed asymmetric cycloadditions, which are powerful methods for constructing complex ring systems. nih.gov
Asymmetric Additions to Aldehydes: Biphenyl-based diol ligands are effective in catalyzing the enantioselective addition of organozinc reagents (like diethylzinc) and alkynes to aldehydes, producing valuable chiral secondary alcohols and propargylic alcohols. nih.gov
Asymmetric Hydrogenation: Chiral diphosphine ligands based on biphenyl scaffolds are highly effective in the asymmetric hydrogenation of various substrates, including ketoesters and enamides, to produce chiral alcohols and amines with high enantioselectivity. nih.gov
| Reaction Type | Catalyst Class | Substrates | Products | Typical Performance |
|---|---|---|---|---|
| Asymmetric Addition | Biphenyldiol Ligands | Aldehydes, Diethylzinc | Chiral Secondary Alcohols | High Yields (>85%), High Enantioselectivity (>90% ee) nih.gov |
| Asymmetric Cycloaddition | Phosphoramidite Ligands | Dienes, Alkenes | Chiral Cyclic Compounds | High Yields, High Enantioselectivity nih.gov |
| Asymmetric Hydrogenation | Diphosphine Ligands (Ru-based) | β-Ketoesters, Acylaminoacrylates | Chiral Hydroxy Esters, Amino Acids | Excellent Enantioselectivities nih.gov |
| Suzuki C-C Coupling | Phosphoramidite-Stabilized Pd Nanoparticles | Aryl Halides, Boronic Acids | Axially Chiral Biaryls | High Yields (>85%), Excellent Enantioselectivity (>99% ee) acs.org |
Incorporation into Functional Polymers and Organic Electronics
The introduction of trifluoromethyl groups into polymer backbones is a well-established strategy for developing high-performance materials with unique properties. This compound serves as a key building block for such polymers, particularly after the chemical transformation of its nitro group into a reactive amine.
Design and Synthesis of Polyimides and other Polymer Architectures
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and electrical insulation. mdpi.com However, traditional polyimides are often insoluble and colored, limiting their processability and applications. researchgate.netresearchgate.net Incorporating bulky, electron-withdrawing trifluoromethyl groups is a successful strategy to overcome these limitations. researchgate.net
The synthesis of fluorinated polyimides often begins with a diamine monomer. This compound can be converted into a diamine precursor suitable for polymerization. This diamine is then reacted with various aromatic dianhydrides (such as PMDA, 6FDA, and BPDA) through a two-step polycondensation reaction. This process first forms a soluble poly(amic acid) intermediate, which is then chemically or thermally treated to form the final, robust polyimide film. revistapolimeros.org.brscielo.br The presence of the CF3 groups disrupts polymer chain packing, increasing free volume and thereby enhancing solubility in organic solvents without sacrificing thermal stability. researchgate.net
Influence on Polymerization Dynamics and Network Formation
The inclusion of trifluoromethyl groups from precursors like this compound has a profound impact on the final properties of the polymer network.
Improved Solubility and Processability: The bulky CF3 groups prevent dense chain packing, making the resulting polyimides soluble in common organic solvents and allowing them to be solution-cast into transparent, flexible films. researchgate.netrsc.org
Enhanced Thermal Stability: The high bond energy of the C-F bond (~485 kJ/mol) contributes to the superior thermal stability of fluorinated polyimides. mdpi.com These polymers typically exhibit high glass transition temperatures (Tg), often above 300°C, and 5% weight loss temperatures (Td5) exceeding 500°C in nitrogen. mdpi.comrsc.org
Low Dielectric Constant and Water Absorption: The low polarizability of the C-F bond and the increase in free volume lead to polymers with low dielectric constants (Dk) and low dielectric loss (Df), making them ideal for microelectronics and high-frequency applications. mdpi.comrsc.org Furthermore, the fluorinated groups impart hydrophobicity, resulting in very low water absorption. rsc.org
Optical Transparency: The CF3 groups disrupt the formation of intermolecular charge-transfer complexes, which are responsible for the characteristic yellow/brown color of traditional polyimides. This leads to the formation of colorless and highly transparent films. researchgate.netrsc.org
| Property | Typical Value Range | Contributing Factor |
|---|---|---|
| Glass Transition Temperature (Tg) | 260–402 °C mdpi.comrsc.org | Rigid biphenyl backbone, high C-F bond energy |
| Thermal Decomposition (Td5) | 515–563 °C (in air/N2) mdpi.comrsc.org | High C-F bond energy |
| Dielectric Constant (Dk) @ 1 MHz | 2.31–2.85 mdpi.comrsc.org | Low polarizability of C-F bonds, increased free volume |
| Water Absorption | 0.59–0.68% rsc.org | Hydrophobicity of fluorinated groups |
| UV-vis Cutoff Wavelength | 327–375 nm researchgate.netrsc.org | Disruption of charge-transfer complexes |
| Tensile Strength | Up to 232 MPa mdpi.com | Rigid aromatic polymer backbone |
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
The unique electronic properties of molecules containing trifluoromethyl-substituted biphenyl units make them promising candidates for use in organic electronics. Organic semiconductors are the core components of devices like Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netabachy.com
Derivatives of this compound are investigated for these applications due to several key advantages conferred by the CF3 groups. These groups act as strong electron-withdrawing units, which can lower the HOMO and LUMO energy levels of the material. This tuning is critical for matching energy levels in multilayer OLED devices to ensure efficient charge injection and transport.
Recent research has shown that incorporating 2,2′-bis(trifluoromethyl)biphenyl into conjugated polymers can lead to OFETs with excellent, well-balanced ambipolar charge mobilities (for both holes and electrons) and remarkable stability in ambient conditions. researchgate.net The trifluoromethyl substitution enhances oxidative stability and improves moisture resistance. researchgate.net Furthermore, the use of trifluoromethyl groups in TADF (Thermally Activated Delayed Fluorescence) emitters for OLEDs has been shown to enhance emission efficiency and reduce the efficiency roll-off at high brightness. researchgate.net Chiral biphenyl components have also been used to create emitters for highly efficient Circularly Polarized OLEDs (CP-OLEDs). nih.gov
Supramolecular Chemistry and Self-Assembly of Biphenyl Derivatives
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions responsible for the spatial organization of these systems are non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and electrostatic effects. Biphenyl derivatives are often used as building blocks in supramolecular chemistry due to their rigid structure and tunable electronic properties.
Design of Molecular Recognition Elements
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The design of synthetic molecular recognition elements is a key focus of supramolecular chemistry. While substituted biphenyls can be tailored for such purposes, specific research detailing the application of this compound in the design of molecular recognition elements is not prominent in the available literature. However, related structures like 4'-nitro-1,1'-biphenyl-4-thiol have been used to create self-assembled monolayers (SAMs) as a preliminary step toward studying biomolecular recognition. nih.gov The principles of self-assembly are fundamental to creating organized structures with specific recognition capabilities. tus.ac.jp
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) are materials with repeating coordination entities extending in one, two, or three dimensions. nih.govmdpi.com Metal-Organic Frameworks (MOFs) are a class of CPs that form porous, crystalline materials from metal ions or clusters linked by organic molecules. cd-bioparticles.netresearchgate.net The organic linkers are crucial in defining the structure and properties of the resulting framework. cd-bioparticles.net
Biphenyl derivatives functionalized with suitable coordinating groups (like carboxylates or nitrogen heterocycles) are widely used as linkers in the synthesis of MOFs and CPs. nih.gov The nitro group on a linker can influence the properties of a MOF, potentially increasing its Lewis acidity and making it useful in catalysis or for specific adsorption applications due to charge separation. researchgate.net Despite the potential of functionalized biphenyls, there is no specific literature detailing the use of this compound as an organic linker in the formation of coordination polymers or MOFs.
Applications in Advanced Chemical Reagents and Intermediates
This compound serves as a valuable building block and intermediate in organic synthesis. bldpharm.com The presence of multiple functional groups on a stable biphenyl scaffold allows for its use in the construction of more complex molecules. Biphenyl structures are a fundamental backbone in many synthetic compounds, including medicinally active molecules and natural products. rsc.org
The trifluoromethylphenyl moiety is a functionality frequently found in pharmaceuticals, catalysts, and other synthetic intermediates. orgsyn.org The inclusion of trifluoromethyl (CF₃) groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Similarly, nitro-containing compounds are critical starting materials and intermediates for a wide range of molecules, including pharmaceuticals and other biologically active compounds, often via the chemical transformation of the nitro group itself. orgchemres.org
The structure of this compound is particularly suited for creating complex derivatives. The nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of subsequent chemical reactions, such as amidation or diazotization, to build more elaborate structures. The trifluoromethyl groups, being strong electron-withdrawing groups, significantly influence the electronic properties of the biphenyl rings, which can affect the reactivity of the molecule in subsequent synthetic steps. This combination of features makes it an advanced intermediate for the synthesis of novel fine chemicals and active pharmaceutical ingredients.
Compound Properties
| Property | Data |
|---|---|
| Compound Name | This compound |
| CAS Number | 1346808-89-6 |
| Molecular Formula | C₁₄H₇F₆NO₂ |
| Molecular Weight | 335.20 g/mol |
| Storage | Sealed in dry, 2-8 °C |
Biological Activity and Molecular Interaction Studies of 4 Nitro 2,4 Bis Trifluoromethyl 1,1 Biphenyl in Vitro Focus
In Vitro Enzyme Inhibition/Activation Studies
The interaction of 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl with enzymes, particularly its potential for activation or inhibition, is a key area of investigation. The presence of an aromatic nitro group is significant, as this functional group can be a substrate for various reductase enzymes. Nitroreductase (NTR) enzymes, a family of NAD(P)H-dependent flavoproteins commonly found in bacteria, are capable of reducing aryl-nitro compounds. nih.gov This enzymatic action typically converts the nitro group into corresponding hydroxyl-amino or amino derivatives. nih.gov
This reduction process is a form of enzymatic activation, transforming the parent compound into a potentially more biologically active metabolite. nih.gov For instance, in other nitro-aryl compounds, this enzymatic conversion can generate fluorescent molecules or cytotoxic agents from a non-active prodrug form. nih.govnih.gov The reduction of the nitro group on the biphenyl (B1667301) scaffold by enzymes like nitroreductase could therefore significantly alter its biological properties, a process that can be harnessed for targeted therapies where the activating enzyme is specifically expressed. nih.govnih.gov While direct studies on this compound are not detailed, the established reactivity of the nitro-aryl moiety suggests it is a prime candidate for such enzymatic activation. The rate of this activation would likely follow Michaelis-Menten kinetics, dependent on the concentrations of both the compound and the necessary cofactors like NADH. nih.gov
Receptor Binding Assays and Target Identification
Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Receptor binding assays are the primary in vitro tools used for this purpose. nih.gov These assays measure the interaction between a ligand (the compound) and a receptor, providing data on binding affinity (often expressed as Kd, the dissociation constant) and specificity. nih.govlabome.com
Common formats for these assays include those that utilize radiolabeled or fluorescently labeled ligands. nih.govnih.gov In a typical competitive binding assay, a labeled ligand with known affinity for a receptor is used. The ability of an unlabeled test compound, such as this compound, to displace the labeled ligand is measured. merckmillipore.com The concentration of the test compound that displaces 50% of the labeled ligand (IC₅₀) is determined, which can then be used to calculate its binding affinity.
Key technologies employed in these assays include:
Filtration Binding: This classic method separates the receptor-ligand complexes from the unbound ligand by vacuum filtration through a filter membrane that retains the larger receptor complexes. nih.govmerckmillipore.com
Scintillation Proximity Assay (SPA): In this homogeneous assay format, receptor-coated beads containing a scintillant are used. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a detectable light signal, eliminating the need for a physical separation step. nih.gov
Fluorescence-Based Methods: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) offer non-radioactive alternatives for measuring binding events in real-time. nih.govnih.gov
Currently, specific receptor binding targets for this compound have not been explicitly identified in the available literature. Future research employing these assay technologies against a panel of known receptors would be necessary to identify its primary molecular targets.
Cellular Uptake and Subcellular Localization Studies (in cell lines, not human trials)
Understanding how this compound enters cells and where it localizes within subcellular compartments is fundamental to elucidating its biological effects. In vitro studies using various human-derived cell lines are instrumental for this purpose. nih.gov Methodologies to track cellular uptake often involve fluorescently labeling the compound of interest or using probes that respond to its presence.
High-content imaging assays, such as the Cell Painting assay, are powerful tools for this type of investigation. nih.gov In this approach, cells are treated with the compound and then stained with a cocktail of fluorescent dyes that label different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum, cytoskeleton). Automated microscopy and image analysis can then detect changes in cellular morphology and fluorescence intensity, providing clues about the compound's potential targets and effects on specific organelles. nih.gov For example, a compound affecting mitochondria might cause changes in their shape, size, or staining intensity. nih.gov
While direct experimental data on the cellular uptake and subcellular distribution of this compound is not available, its physicochemical properties suggest it would likely cross cell membranes via passive diffusion due to its lipophilic biphenyl structure. Once inside the cell, it could accumulate in lipid-rich environments like membranes or interact with specific organelle-associated proteins. Studies using techniques like fluorescence microscopy with a labeled version of the compound would be required to confirm its precise subcellular destination in various cancer cell lines (e.g., MCF7, HepG2, A549). nih.govdojindo.com
Structure-Activity Relationship (SAR) Studies for Derivatives of the Compound
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For derivatives of this compound, SAR studies would focus on the roles of the biphenyl core, the nitro group, and the two trifluoromethyl (CF₃) groups.
The Nitro Group: The position and presence of the nitro group are critical. In various nitro-aromatic compounds, the position of the nitro group significantly influences biological activity, such as mutagenicity. nih.gov Its reduction to an amino or hydroxylamino group is a key activation step, meaning that replacing it would likely alter the mechanism of action. nih.gov
The Trifluoromethyl (CF₃) Group: The CF₃ group is a well-known bioisostere for other chemical groups. In some molecular contexts, replacing an aliphatic nitro group with a trifluoromethyl group has been shown to increase potency and improve metabolic stability. nih.govebi.ac.uk The presence of two CF₃ groups on one of the phenyl rings of the biphenyl scaffold significantly impacts the electronic properties and lipophilicity of the molecule, which can enhance binding to target proteins.
The Biphenyl Scaffold: The biphenyl core provides a rigid framework that can be substituted at various positions to optimize interactions with a biological target. Modifications to this core, such as adding different substituents or changing the torsion angle between the two phenyl rings, can drastically alter binding affinity and selectivity. nih.gov For instance, studies on other biphenyl derivatives have shown that adding hydroxyl or imidazole (B134444) groups can confer anticancer or antifungal activity, respectively. eurjchem.com
A summary of potential SAR insights for derivatives is presented below.
| Structural Modification | Predicted Impact on Activity | Rationale/Supporting Evidence |
|---|---|---|
| Removal or replacement of the 4'-nitro group | Likely loss or significant change in activity/mechanism. | The nitro group is a key functional group for enzymatic activation via reduction. nih.govnih.gov |
| Shifting the position of the nitro group | Activity is highly dependent on position. | SAR studies on other nitroheterocycles show that activity is sensitive to the nitro group's location. nih.gov |
| Replacement of CF₃ groups with other electron-withdrawing groups | May retain some activity but could alter potency and metabolic stability. | CF₃ groups are potent electron-withdrawing groups that often enhance binding and stability. nih.govebi.ac.uk |
| Addition of substituents to the biphenyl core | Could enhance or decrease activity depending on the target. | Modifications to the biphenyl scaffold in other compounds have been used to optimize target binding and overcome drug resistance. nih.gov |
Molecular Docking and Computational Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is invaluable for predicting the binding mode of ligands to protein targets and for elucidating the intermolecular interactions that stabilize the complex.
While docking studies specifically for this compound are not detailed, research on a structurally similar compound, 4-(tert-butyl)-4'-nitro-1,1'-biphenyl, provides significant insight. eurjchem.comeurjchem.com In silico molecular docking studies of this analog were performed with the molecular target Type-II topoisomerase (PDB ID: 1JIJ), an enzyme implicated in cancer. eurjchem.comeurjchem.com The results suggested that this nitro-biphenyl derivative could be a potential anticancer agent. eurjchem.comeurjchem.com The analysis of the docked complex revealed that the crystal structure is stabilized primarily by C-H···O interactions. eurjchem.comeurjchem.com
The general workflow for such a computational analysis involves:
Preparation of Ligand and Receptor: The 3D structure of the ligand is generated and optimized, while the protein target structure is obtained from a database like the Protein Data Bank (PDB). nih.gov
Docking Simulation: A docking program (e.g., AutoDock) is used to fit the ligand into the binding site of the protein, generating multiple possible binding poses. nih.gov
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the binding pocket. nih.govsemanticscholar.org
These computational approaches suggest that this compound likely interacts with its biological targets through a combination of hydrophobic interactions involving the biphenyl rings and specific polar interactions involving the nitro group.
| Compound | Protein Target (PDB ID) | Predicted Binding Affinity / Score | Key Interacting Residues/Interaction Type |
|---|---|---|---|
| 4-(tert-butyl)-4'-nitro-1,1'-biphenyl (Analog) | Type-II topoisomerase (1JIJ) | Not specified | Stabilized by C-H···O interactions. eurjchem.comeurjchem.com |
| This compound | (Hypothetical) | (To be determined) | (Hypothesized to involve hydrophobic interactions and polar contacts via the nitro group) |
Exploration of Biotransformation Pathways (in vitro or theoretical)
Biotransformation refers to the metabolic processes by which xenobiotic compounds are chemically altered within a biological system. Exploring the potential biotransformation pathways of this compound is essential for understanding its metabolism and clearance. Based on its chemical structure, several theoretical pathways can be proposed.
Pathway 1: Reduction of the Nitro Group As discussed previously, the most prominent metabolic pathway for an aromatic nitro compound is reduction. This is a Phase I reaction catalyzed by nitroreductase enzymes. nih.gov
Step 1: The 4'-nitro group is reduced to a nitroso group.
Step 2: Further reduction yields a hydroxylamino derivative.
Step 3: The final step is the reduction to the 4'-amino derivative. These reduced metabolites (hydroxylamino and amino derivatives) often exhibit different biological activities compared to the parent nitro compound. nih.gov
Pathway 2: Phase I and Phase II Metabolism of the Biphenyl Core The biphenyl structure itself is subject to standard xenobiotic metabolism.
Phase I Reactions: The primary Phase I reaction would be aromatic hydroxylation, catalyzed by cytochrome P450 enzymes. This would introduce one or more hydroxyl (-OH) groups onto the phenyl rings at positions not occupied by the trifluoromethyl or nitro groups.
Phase II Reactions: The newly formed hydroxyl groups serve as sites for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. mdpi.com Common conjugation reactions include:
Glucuronidation: Conjugation with glucuronic acid. mdpi.com
Sulfation: Conjugation with a sulfonate group. mdpi.com
Glutathione Conjugation: This pathway is important for detoxification. The compound or its metabolite could be conjugated with glutathione, eventually leading to the formation of a mercapturic acid derivative (N-acetylcysteine conjugate) that is excreted. mdpi.com
These pathways are theoretical and would need to be confirmed through in vitro metabolism studies using systems like human liver microsomes or hepatocytes, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the resulting metabolites. semanticscholar.org
Environmental Behavior and Remediation Strategies for 4 Nitro 2,4 Bis Trifluoromethyl 1,1 Biphenyl
Biodegradation Pathways and Microbial Metabolism in Environmental Matrices
The biodegradation of 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl in environmental matrices such as soil and water is expected to be a slow process due to its complex structure and the presence of recalcitrant functional groups. The biphenyl (B1667301) structure itself can be degraded by a number of microorganisms. ethz.ch The typical aerobic pathway for biphenyl degradation is initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring to form a cis-dihydrodiol. ethz.chnih.gov This is followed by dehydrogenation, meta-cleavage of the aromatic ring, and subsequent enzymatic reactions that lead to intermediates of central metabolic pathways. ethz.ch
However, the presence of the nitro and trifluoromethyl substituents significantly alters the susceptibility of the molecule to microbial attack. The trifluoromethyl group is known for its high stability and resistance to biological defluorination. researchgate.netresearchgate.net Microbial degradation of trifluoromethylated aromatics often proceeds through metabolic activation of the aromatic ring rather than direct attack on the C-F bonds. mdpi.com For instance, dioxygenase enzymes can hydroxylate the ring, leading to the formation of catechols which may then undergo ring cleavage. mdpi.com
The nitro group also influences biodegradability. Bacteria have evolved various strategies to metabolize nitroaromatic compounds. nih.gov These pathways can involve the reduction of the nitro group to a hydroxylamino or amino group, or the oxidative removal of the nitro group as nitrite (B80452). nih.govresearchgate.net Some bacteria can utilize nitroaromatic compounds as a sole source of carbon, nitrogen, and energy. nih.govnih.gov
Given these considerations, a putative biodegradation pathway for this compound could involve initial reduction of the nitro group, followed by dioxygenase-mediated hydroxylation of one or both aromatic rings. The subsequent ring cleavage would likely be the rate-limiting step. Microorganisms known to degrade polychlorinated biphenyls (PCBs) and other halogenated aromatics, such as Pseudomonas, Rhodococcus, and Burkholderia species, may have some capacity to transform this compound. nih.govnih.govnih.gov
Table 1: Potential Microbial Players in the Biodegradation of this compound and Related Compounds
| Microbial Genus | Relevant Degradative Capabilities |
|---|---|
| Pseudomonas | Degradation of biphenyl, PCBs, and nitroaromatics. ethz.chresearchgate.net |
| Rhodococcus | Broad metabolic diversity, including degradation of PCBs and other halogenated compounds. |
| Burkholderia | Known to degrade nitroaromatic compounds and PCBs. nih.govnih.gov |
| Comamonas | Degradation of nitrobenzene (B124822) and nitrophenols. nih.gov |
Photolytic and Chemical Degradation Mechanisms in Aquatic and Atmospheric Systems
In aquatic and atmospheric environments, this compound is likely to undergo photolytic and chemical degradation. The rate and products of these reactions will be influenced by the absorption of light and the presence of reactive chemical species.
Photodegradation can occur through direct photolysis, where the molecule itself absorbs light and undergoes transformation, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that generate reactive oxygen species. The nitroaromatic moiety suggests that the compound will absorb light in the environmentally relevant UV spectrum. nih.gov The photolysis of nitrophenols in water is a known degradation pathway, with half-lives that can range from days to weeks depending on conditions. cdc.gov
The trifluoromethyl groups are generally resistant to chemical degradation. researchgate.net However, their presence on the aromatic rings can influence the photochemical reactivity of the molecule. Research on trifluoromethyl-substituted aromatic compounds indicates that the presence of nitrogen in the aromatic system can decrease photodegradation rates. confex.com Indirect photolysis may lead to the formation of trifluoroacetic acid. confex.com
In the atmosphere, the primary degradation mechanism for organic compounds is reaction with hydroxyl radicals (•OH). The nitro group can affect the rate of this reaction. Chemical degradation can also be initiated by other atmospheric oxidants such as ozone and nitrate (B79036) radicals, particularly during nighttime. nih.gov
Sorption, Leaching, and Transport Behavior in Soil and Water Systems
The movement of this compound through soil and water systems will be governed by its sorption characteristics and water solubility. The presence of two trifluoromethyl groups, which are highly lipophilic, will significantly increase the hydrophobicity of the molecule, leading to strong sorption to soil organic matter and sediments. beilstein-journals.org This is supported by the high octanol-water partition coefficient (log Pow) of the related compound 4-nitrobiphenyl, which is 3.77. inchem.org The addition of two trifluoromethyl groups would be expected to increase this value substantially.
Strong sorption to soil particles will limit the leaching of the compound into groundwater. californiaagriculture.orgnih.govrsc.org However, its persistence means that it could accumulate in the upper soil layers, posing a long-term contamination risk. Transport from soil to water bodies could occur through soil erosion and surface runoff.
Table 2: Estimated Environmental Partitioning of this compound
| Environmental Compartment | Expected Partitioning Behavior | Rationale |
|---|---|---|
| Soil/Sediment | High | High hydrophobicity due to trifluoromethyl groups leading to strong sorption to organic matter. |
| Water | Low | Low water solubility and strong sorption to suspended particles. |
| Air | Low to Moderate | Semi-volatile nature, potential for long-range transport bound to atmospheric particles. |
Bioremediation and Advanced Oxidation Processes for Environmental Cleanup
Given the likely persistence of this compound, remediation of contaminated sites will probably require active intervention. Bioremediation and advanced oxidation processes (AOPs) are two promising approaches.
Bioremediation strategies could involve bioaugmentation, the introduction of specific microorganisms with the ability to degrade the contaminant, or biostimulation, the addition of nutrients or other substances to enhance the activity of indigenous microbial populations. mdpi.comnih.gov For compounds like this, a combination of anaerobic and aerobic treatment might be effective, with an initial anaerobic step to reduce the nitro group, followed by an aerobic step for ring cleavage. The use of surfactants to increase the bioavailability of the strongly sorbed contaminant could also enhance bioremediation efficiency. nih.gov
Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. nih.govtheired.org Common AOPs include the use of ozone, hydrogen peroxide with UV light, and Fenton's reagent (iron and hydrogen peroxide). mdpi.comnih.gov These methods have been shown to be effective for the degradation of PCBs and other halogenated aromatic compounds. nih.govresearchgate.net Advanced reduction processes (ARPs), which generate reductive radicals, have also shown promise for the dehalogenation of organic compounds. engineering.org.cn A combination of AOPs and bioremediation could also be a viable strategy, where the AOP is used to partially degrade the parent compound into more biodegradable intermediates.
Table 3: Potential Remediation Technologies for this compound
| Remediation Technology | Principle of Operation | Potential Efficacy |
|---|---|---|
| Bioaugmentation | Introduction of specialized microorganisms to degrade the contaminant. mdpi.com | Moderate to high, but may be slow and require specific conditions. |
| Biostimulation | Enhancement of indigenous microbial activity through nutrient addition. youtube.com | Moderate, dependent on the presence of capable native microorganisms. |
| UV/H₂O₂ | Generation of hydroxyl radicals through photolysis of hydrogen peroxide. mdpi.com | High for aqueous contamination. |
| Fenton/Photo-Fenton | Generation of hydroxyl radicals from the reaction of iron salts with hydrogen peroxide, enhanced by light. nih.gov | High for both soil and water, but pH dependent. |
| Ozonation | Direct oxidation by ozone and through the formation of hydroxyl radicals. | High for aqueous contamination, but can be expensive. |
Advanced Analytical Methodologies for Detection and Quantification of 4 Nitro 2,4 Bis Trifluoromethyl 1,1 Biphenyl
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl, enabling its separation from impurities and its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
Reverse-phase HPLC (RP-HPLC) is a powerful tool for the analysis of biphenyl (B1667301) compounds. For this compound, a C18 column is typically effective for separation. The method development involves optimizing the mobile phase composition, which is often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, to achieve the desired resolution and retention time.
Method validation is a critical step to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) guidelines, validation encompasses the evaluation of parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Specificity: The ability of the method to exclusively assess the analyte in the presence of other components. This is often demonstrated by comparing the chromatograms of the analyte standard, a blank, and a sample containing potential impurities.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD).
LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Interactive Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Reportable | 0.05 |
| LOQ (µg/mL) | Reportable | 0.15 |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective technique for identifying and quantifying volatile and semi-volatile compounds. ox.ac.uk Due to the presence of trifluoromethyl groups, this compound is amenable to GC analysis. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, which is particularly advantageous for trace analysis in complex matrices. mdpi.com
The development of a GC-MS method involves the selection of an appropriate capillary column (e.g., a non-polar or medium-polarity column), optimization of the temperature program for the GC oven, and setting the parameters for the mass spectrometer, such as the ionization mode (typically electron ionization - EI) and the mass range to be scanned. For trace analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity by monitoring only the characteristic ions of the target compound.
Interactive Table 2: Typical GC-MS Parameters for Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu (Full Scan) |
| Monitored Ions (SIM) | To be determined from the mass spectrum of the compound |
Electrochemical Sensor Development for Selective Detection
Electrochemical sensors offer a promising avenue for the rapid and selective detection of nitroaromatic compounds. The presence of the nitro group in this compound makes it electrochemically active and thus a candidate for detection using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV).
The development of an electrochemical sensor for this compound would involve the design and fabrication of a modified electrode. The electrode surface can be functionalized with materials that enhance the electrochemical signal and improve selectivity. Nanomaterials such as graphene, carbon nanotubes, and metal nanoparticles are often used for this purpose due to their high surface area and catalytic properties. The sensor's performance is evaluated based on its sensitivity, selectivity against potential interfering substances, linear detection range, and limit of detection. While specific sensors for this compound are not widely reported, the principles established for the detection of other nitrophenols and nitroaromatic compounds could be adapted. nsf.govresearchgate.netnih.gov
Spectroscopic Methods for Quantitative Analysis (e.g., UV-Vis spectrophotometry, NMR quantification)
Spectroscopic techniques are valuable for the quantitative analysis of this compound.
UV-Vis Spectrophotometry: This technique is based on the absorption of ultraviolet or visible light by the analyte. The presence of the nitro-biphenyl chromophore in the molecule results in a characteristic UV-Vis absorption spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantitative measurements. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei. nih.gov qNMR can be used to determine the purity of a substance or the concentration of a solution without the need for a calibration curve of the analyte itself, by using a certified internal standard. For this compound, both ¹H and ¹⁹F NMR could be utilized for quantification, with ¹⁹F NMR offering high sensitivity and a wide chemical shift range, which can be advantageous.
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive characterization of complex mixtures. nih.govajrconline.org For this compound, techniques such as LC-MS, GC-MS, and potentially LC-NMR are highly valuable.
LC-MS and GC-MS: As previously discussed, these techniques are instrumental for both separation and identification. The mass spectrometer provides molecular weight and structural information through fragmentation patterns, which is crucial for confirming the identity of the target compound and characterizing any impurities.
LC-NMR: The coupling of HPLC with NMR spectroscopy allows for the direct structural elucidation of compounds as they elute from the chromatography column. This can be particularly useful for identifying unknown impurities or degradation products without the need for their isolation.
The application of these advanced analytical methodologies is essential for ensuring the quality and understanding the properties of this compound in various scientific and industrial contexts.
Emerging Research Trends and Future Directions in 4 Nitro 2,4 Bis Trifluoromethyl 1,1 Biphenyl Chemistry
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, shifting the paradigm from trial-and-error experimentation to predictive, data-driven design. mdpi.com For a molecule like 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl, AI and ML offer powerful tools to accelerate the discovery and optimization of its properties and applications.
Predictive modeling is a cornerstone of early-stage drug development and materials science. nih.gov Machine learning algorithms, particularly deep learning, can be trained on large datasets of existing molecules to predict various properties of novel compounds, including bioactivity, toxicity, and physicochemical characteristics, before they are synthesized. nih.govplos.org Computational approaches like Density Functional Theory (DFT) have already been used to study the structural and electronic properties of related nitrobiphenyl and fluorinated biphenyl (B1667301) compounds. nih.goveurjchem.comnanobioletters.com These computational studies generate valuable data that can be used to train more accurate ML models. For this compound, these models could predict its potential as a therapeutic agent by screening it against biological targets or forecast its performance in electronic materials. eurjchem.com
Table 1: Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Predicted Outcome | Potential Impact |
|---|---|---|---|
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Bioactivity, Toxicity, Solubility, Electronic Properties | Prioritization of compounds for synthesis, reducing cost and time. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Novel derivatives with optimized properties | Discovery of new drug candidates or materials with enhanced performance. |
| Synthesis Planning | Retrosynthesis Algorithms, Reaction Prediction Models | Optimal and sustainable synthetic routes | Increased efficiency and reduced environmental impact of chemical synthesis. drugtargetreview.com |
| Biological Activity | Conformal Prediction, Deep Learning | Predicted bioactivity profiles against various targets | Improved accuracy for screening and identifying potential therapeutic uses. nih.gov |
Sustainable and Eco-Friendly Synthetic Innovations
The chemical industry is under increasing pressure to adopt greener and more sustainable practices. The synthesis of complex molecules like this compound, which involves nitration and the introduction of trifluoromethyl groups, has traditionally relied on harsh reagents and energy-intensive conditions. Future research will undoubtedly focus on developing more eco-friendly synthetic routes.
Green chemistry approaches for aromatic nitration are moving away from the classic mixed-acid (sulfuric and nitric acid) method. researchgate.net Innovations include photochemical nitration, which uses UV radiation to generate nitrating species under milder conditions, and electrochemical methods that offer high selectivity and avoid hazardous reagents. mjcce.org.mkrsc.orgresearchgate.net Similarly, the synthesis of polyfluorinated compounds is being reimagined. The development of methods that avoid persistent and toxic reagents is a key goal. mdpi.com For the biphenyl core, Suzuki-Miyaura cross-coupling remains a powerful tool, and research continues to optimize catalyst systems to improve efficiency and reduce metal waste, especially for electron-poor substrates like those containing multiple trifluoromethyl groups. acs.orgacs.org
Future synthetic strategies for this compound could involve:
Photocatalysis: Using light to drive the nitration or coupling reactions, often at room temperature.
Electrosynthesis: Employing electricity to mediate C-N bond formation or C-C coupling, minimizing the use of chemical oxidants or reductants. rsc.org
Enzymatic Catalysis: Harnessing the selectivity of enzymes to perform specific transformations, reducing byproducts and increasing efficiency.
Flow Chemistry: Conducting reactions in continuous flow reactors, which offers better control over reaction parameters, improves safety, and allows for easier scalability.
These innovations promise not only to reduce the environmental footprint of synthesizing this compound but also to provide more efficient and cost-effective production methods. acs.org
Multi-Omics Approaches in Biological Interaction Studies
To fully understand the biological effects of a molecule like this compound, a holistic approach is required. Multi-omics, the integrated analysis of different biological data sets (e.g., genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for deciphering complex nano-bio interactions at a systems level. rd-connect.eu
When a cell or organism is exposed to a xenobiotic compound, the response is complex and multifaceted. Traditional biological assays often focus on a single endpoint, whereas multi-omics can capture the global cellular response. For instance, studies on related nitroaromatic compounds show they can be metabolized into various intermediates, some of which may be reactive and cytotoxic. nih.govnih.gov A multi-omics approach could elucidate these pathways for this compound in unprecedented detail.
Transcriptomics (RNA-seq): Would reveal which genes are up- or down-regulated in response to the compound, identifying the cellular pathways that are activated or inhibited.
Proteomics: Would quantify changes in protein expression, providing a direct link between genetic changes and cellular function.
Metabolomics: Would measure fluctuations in small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and identifying the compound's metabolic fate. nih.govnih.gov
By integrating these datasets, researchers can build comprehensive models of the compound's mechanism of action. nih.govutmb.edu For example, if transcriptomic data shows the upregulation of stress-response genes, proteomics could confirm the increased presence of corresponding stress proteins, and metabolomics could identify the metabolic byproducts of the stress. This approach is crucial for accurately assessing both the therapeutic potential and the potential toxicity of new chemical entities. elifesciences.org
Advanced Material Engineering Utilizing Functionalized Biphenyl Scaffolds
The biphenyl scaffold is a fundamental building block in materials science, forming the backbone of liquid crystals, conducting polymers, and other functional materials. acs.orgacs.org The specific functionalization of this scaffold with nitro and bis(trifluoromethyl) groups in this compound imparts unique electronic and physical properties that can be exploited in advanced material engineering.
The trifluoromethyl (-CF3) group is highly electronegative and lipophilic. Its incorporation into a molecule can significantly alter properties such as thermal stability, solubility, and electronic character. In protein engineering, trifluoromethyl tags are used as sensitive probes in 19F NMR studies because their chemical shift is highly responsive to the local environment. nih.govnih.gov This sensitivity to electronic changes suggests that biphenyls containing these groups could be valuable in the development of sensors or responsive materials.
The nitro (-NO2) group is a strong electron-withdrawing group, which can polarize the biphenyl system. This combination of strong electron-withdrawing nitro and trifluoromethyl groups on the biphenyl scaffold creates a highly polarized molecule with potential applications in:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells, where charge transport and electronic properties are critical. stanford.edu
High-Performance Polymers: As a monomer unit to be incorporated into polyarylethers or other polymers to enhance thermal stability, chemical resistance, and modify dielectric properties.
Nonlinear Optics: The significant electronic asymmetry of the molecule could lead to materials with nonlinear optical properties, useful in photonics and telecommunications.
Research in this area would involve synthesizing polymers or supramolecular assemblies incorporating the this compound unit and characterizing their resulting physical and electronic properties.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The most exciting future directions for this compound lie at the convergence of chemistry, biology, and materials science. The unique properties of this compound make it a prime candidate for interdisciplinary research projects that bridge these traditionally separate fields.
One such area is the development of "smart" materials for biomedical applications. For example, researchers could:
Design and Synthesize (Chemistry): Use AI-driven predictive models to design derivatives of this compound with specific biological activity, such as anticancer or antimicrobial properties. nih.govnih.govresearchgate.net
Evaluate Biological Function (Biology): Employ multi-omics techniques to validate the predicted biological activity and understand the compound's mechanism of action and potential off-target effects at a systems level.
Engineer Advanced Materials (Materials Science): Incorporate the biologically active biphenyl derivative into a biocompatible polymer or nanoparticle scaffold. This could lead to the creation of drug-delivery systems that target specific cells or tissues, or functional biomaterials that can actively modulate cellular behavior for tissue regeneration.
Another interdisciplinary avenue is the creation of advanced biosensors. The sensitivity of the trifluoromethyl groups to their electronic environment could be harnessed to design materials that change their optical or electrical properties upon binding to a specific biological molecule. This would involve computational chemistry to model the binding event, synthetic chemistry to create the sensor molecule, and biochemistry to test its efficacy and selectivity. This synergistic approach, where molecular design is informed by biological needs and enabled by advanced material engineering, represents the future of functional molecule development.
Q & A
Q. What are the optimal synthetic routes for preparing 4'-Nitro-2,4-bis(trifluoromethyl)-1,1'-biphenyl, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the biphenyl core. For example, dual nickel/palladium catalysis has been employed for reductive cross-coupling of aryl halides under mild conditions (65°C), yielding biphenyl derivatives with high regioselectivity . Key steps include:
- Pre-functionalization : Introduce nitro and trifluoromethyl groups via electrophilic aromatic substitution or directed ortho-metalation.
- Catalytic Optimization : Use Pd(PPh₃)₄ or Ni(dppe)Cl₂ with ligands like HMPA to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility, while petroleum ether/ethyl acetate mixtures (20:1–100:1) aid in purification .
Yield Factors : Elevated temperatures (>100°C) may degrade nitro groups, while excess boronic acid derivatives improve conversion rates.
Q. Which spectroscopic techniques are most effective for characterizing nitro and trifluoromethyl groups in this compound?
Methodological Answer:
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential nitro group toxicity and trifluoromethyl volatility .
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to reducing agents (risk of nitro group reduction to amines) .
Advanced Research Questions
Q. How do the electronic effects of nitro and trifluoromethyl substituents influence the reactivity of the biphenyl core in cross-coupling reactions?
Methodological Answer:
- Nitro Groups : Strong electron-withdrawing effects deactivate the aromatic ring, directing electrophilic substitutions to meta positions. This reduces coupling efficiency unless activated by ortho-directing groups .
- Trifluoromethyl Groups : Moderate electron withdrawal via inductive effects stabilizes transition states in coupling reactions. Computational studies (DFT) show CF₃ groups lower LUMO energy, facilitating oxidative addition with Pd(0) catalysts .
Contradiction Note : While CF₃ generally enhances stability, steric hindrance in bis(trifluoromethyl) derivatives can reduce catalytic turnover, requiring bulkier ligands (e.g., XPhos) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for palladium-mediated coupling reactions involving this compound?
Methodological Answer:
- Ligand Screening : Test phosphine (PPh₃) vs. N-heterocyclic carbene (NHC) ligands to balance steric and electronic effects. For example, Pd(OAc)₂ with SPhos improves yields in sterically hindered systems .
- Additive Optimization : Additives like Cs₂CO₃ enhance base-mediated transmetalation, while KI accelerates oxidative addition of aryl iodides .
- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., catalyst poisoning by nitro groups) .
Q. How does the presence of dual trifluoromethyl groups affect crystallinity and solubility compared to mono-substituted analogs?
Methodological Answer:
- Crystallinity : X-ray diffraction studies on analogous compounds (e.g., 4-[3,5-bis(trifluoromethyl)phenyl]benzylamine) reveal increased molecular symmetry, favoring monoclinic crystal systems with Z’ = 1. However, steric clashes may reduce packing efficiency .
- Solubility : LogP measurements show bis(trifluoromethyl) derivatives have higher lipophilicity (LogP ≈ 4.2) vs. mono-substituted analogs (LogP ≈ 3.5), improving solubility in nonpolar solvents (e.g., hexane:ethyl acetate mixtures) .
- Comparative Data :
| Property | Bis(trifluoromethyl) Derivative | Mono(trifluoromethyl) Derivative |
|---|---|---|
| Melting Point (°C) | 178–183 | 165–168 |
| Solubility in DMSO (mg/mL) | 12.5 | 25.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
